2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused thiazole-pyridazine core. The structure includes a 4-methoxyphenyl substituent at the 7-position and a tetrahydrofuran-methyl acetamide side chain at the 5-position. The methoxy group may enhance solubility compared to halogenated analogs, while the tetrahydrofuran moiety could influence metabolic stability and binding affinity due to its stereochemistry and oxygen-containing ring .
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-12-22-18-19(29-12)17(13-5-7-14(27-2)8-6-13)23-24(20(18)26)11-16(25)21-10-15-4-3-9-28-15/h5-8,15H,3-4,9-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMNOTGLOKROTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest structural analog is N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (). Below is a comparative analysis:
Functional Implications
Substituent Effects: The 4-methoxyphenyl group in the target compound likely increases hydrophilicity compared to the 2-thienyl group in the analog, which may improve aqueous solubility but reduce membrane permeability .
Pharmacokinetic Predictions :
- The tetrahydrofuran moiety may slow hepatic metabolism due to steric hindrance, whereas the chlorophenyl group in the analog could predispose it to cytochrome P450-mediated oxidation .
Target Selectivity :
- The methoxy group’s electron-donating nature might favor interactions with polar enzyme active sites, while the thienyl group’s aromaticity could enhance π-π stacking in hydrophobic pockets .
Research Findings and Limitations
Available Data
- No direct biological or kinetic data for the target compound are published. Comparisons rely on structural extrapolation and analogs like the compound in .
- The analog’s molecular weight (442.94 g/mol) and halogenated structure suggest higher lipophilicity (clogP ~3.5 estimated), whereas the target compound’s clogP is likely lower (~2.8) due to the methoxy and tetrahydrofuran groups .
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